molecular formula C8H6BrClO2 B15330981 3-Bromo-4-chloro-5-methoxybenzaldehyde

3-Bromo-4-chloro-5-methoxybenzaldehyde

Cat. No.: B15330981
M. Wt: 249.49 g/mol
InChI Key: GMPNDFRAGFHFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-chloro-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of benzaldehyde, characterized by the presence of bromine, chlorine, and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-methoxybenzaldehyde typically involves the bromination and chlorination of vanillin (4-hydroxy-3-methoxybenzaldehyde). One common method includes the bromination of vanillin using potassium bromate (KBrO3) in glacial acetic acid with 47% hydrobromic acid (HBr) as a catalyst . The reaction conditions are carefully controlled to ensure the selective introduction of bromine and chlorine atoms at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The compound is typically produced in batch reactors with stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chloro-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: 3-Bromo-4-chloro-5-methoxybenzoic acid.

    Reduction: 3-Bromo-4-chloro-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-chloro-5-methoxybenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the presence of bromine and chlorine atoms may enhance its reactivity and binding affinity to certain biological targets, contributing to its observed biological effects .

Comparison with Similar Compounds

    3-Bromo-4-hydroxy-5-methoxybenzaldehyde: Similar structure but with a hydroxyl group instead of a chlorine atom.

    3-Chloro-4-hydroxy-5-methoxybenzaldehyde: Similar structure but with a chlorine atom instead of a bromine atom.

    Vanillin (4-Hydroxy-3-methoxybenzaldehyde): The parent compound with only a methoxy and hydroxyl group.

Uniqueness: 3-Bromo-4-chloro-5-methoxybenzaldehyde is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation provides distinct properties that are not observed in its mono-halogenated counterparts .

Properties

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

3-bromo-4-chloro-5-methoxybenzaldehyde

InChI

InChI=1S/C8H6BrClO2/c1-12-7-3-5(4-11)2-6(9)8(7)10/h2-4H,1H3

InChI Key

GMPNDFRAGFHFAC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.